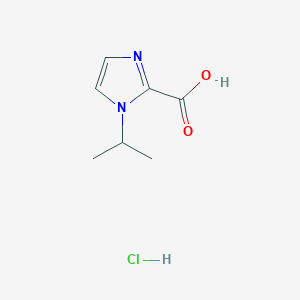![molecular formula C26H33N5O4 B3020507 5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-08-9](/img/structure/B3020507.png)
5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Discovery and Pharmacological Profile
Synthesis Analysis
The synthesis of related compounds involves the strategic connection of a lipophilic moiety to an arylpiperazine core, which is a recognized motif for aminergic G protein-coupled receptors (GPCRs). The use of a pyrazolo[1,5-a]pyridine heterocyclic appendage, as mentioned in the first paper, is a key strategy to increase binding affinity and modulate functional properties of the compounds . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with a pyrazolo[1,5-a]pyridine substructure has been shown to interact favorably with dopamine D2 receptors. The structural features, such as the arylpiperazine core and the heterocyclic appendage, are crucial for the activity of these compounds. The stereochemistry of the headgroup also plays a significant role in determining the selectivity and bias of these ligands towards G protein signaling over β-arrestin recruitment .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not provided, the second paper discusses reactions of a related compound, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile. This compound was subjected to various reactions with different reagents, leading to the formation of new oxopyrazolinylpyridines and related heterocyclic compounds . These reactions highlight the versatility and reactivity of the pyrazoline and pyridine moieties, which are likely to be relevant for the compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" are not directly reported in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound would exhibit high affinity for dopamine receptors and possess properties that favor G protein activation. The lipophilic and electronic characteristics of the substituents are likely to influence the compound's solubility, stability, and overall pharmacokinetic profile .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Heterocyclic Compound Synthesis: A Claisen-Schmidt type reaction led to the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines through heterocyclization, demonstrating the compound's utility in creating complex heterocyclic structures (Zh. Koshetova et al., 2022).
- Crystal Structure Determination: The study of tautomerism and structure of aza heterocycles highlighted the stability of these compounds in crystal form and their transformation in solution, contributing to the understanding of the structural dynamics of pyrazolo[4,3-c]pyridin-3-one derivatives (A. Gubaidullin et al., 2014).
Potential Therapeutic Applications
- Biological Activity: The synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives and their evaluation as 5-HT2 antagonist activity suggests the potential therapeutic applications of these compounds, indicating the relevance of the core structure in developing pharmacologically active agents (Y. Watanabe et al., 1992).
- Receptor Binding Assays: The study on pyrazolo[1,5-a]pyridines and their receptor binding affinities showcased the utility of these compounds in the development of novel ligands for dopamine receptors, further illustrating the significance of this chemical structure in drug discovery (Li Guca, 2014).
Propriétés
IUPAC Name |
5-(3-methoxypropyl)-7-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-19(2)16-23(32)29-11-13-30(14-12-29)25(33)21-17-28(10-7-15-35-3)18-22-24(21)27-31(26(22)34)20-8-5-4-6-9-20/h4-6,8-9,17-19H,7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHZHWPVKDHVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)


![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)



![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)